(2R,4S)-1-tert-butoxycarbonyl-4-sulfanyl-pyrrolidine-2-carboxylic acid (2R,4S)-1-tert-butoxycarbonyl-4-sulfanyl-pyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2231664-43-8
VCID: VC7410409
InChI: InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-5-6(16)4-7(11)8(12)13/h6-7,16H,4-5H2,1-3H3,(H,12,13)/t6-,7+/m0/s1
SMILES: CC(C)(C)OC(=O)N1CC(CC1C(=O)O)S
Molecular Formula: C10H17NO4S
Molecular Weight: 247.31

(2R,4S)-1-tert-butoxycarbonyl-4-sulfanyl-pyrrolidine-2-carboxylic acid

CAS No.: 2231664-43-8

Cat. No.: VC7410409

Molecular Formula: C10H17NO4S

Molecular Weight: 247.31

* For research use only. Not for human or veterinary use.

(2R,4S)-1-tert-butoxycarbonyl-4-sulfanyl-pyrrolidine-2-carboxylic acid - 2231664-43-8

Specification

CAS No. 2231664-43-8
Molecular Formula C10H17NO4S
Molecular Weight 247.31
IUPAC Name (2R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-sulfanylpyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-5-6(16)4-7(11)8(12)13/h6-7,16H,4-5H2,1-3H3,(H,12,13)/t6-,7+/m0/s1
Standard InChI Key CJGXPXFOEKLTEP-NKWVEPMBSA-N
SMILES CC(C)(C)OC(=O)N1CC(CC1C(=O)O)S

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula is C₁₀H₁₇NO₄S, with a molecular weight of 247.31 g/mol . Its IUPAC name, (2R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-sulfanylpyrrolidine-2-carboxylic acid, reflects the stereochemistry at the 2R and 4S positions, which are critical for its reactivity and interactions in synthetic pathways.

Key Structural Features:

  • Pyrrolidine Ring: A five-membered saturated heterocycle with a nitrogen atom at position 1.

  • Boc Protecting Group: Introduced at the nitrogen to prevent undesired reactions during synthesis.

  • Sulfanyl Group (-SH): Positioned at C4, enabling participation in thiol-based reactions such as disulfide bond formation or nucleophilic substitutions.

  • Carboxylic Acid: At C2, providing a site for further functionalization via esterification or amidation .

The stereochemistry is confirmed by the InChIKey CJGXPXFOEKLTEP-NKWVEPMBSA-N, which encodes the absolute configuration.

Synthesis and Reactivity

Reactivity Profile

  • Boc Deprotection: The Boc group is cleavable under acidic conditions (e.g., HCl in dioxane), regenerating the free amine for subsequent reactions.

  • Sulfanyl Group Reactivity:

    • Oxidation: Forms disulfides or sulfonic acids under oxidative conditions.

    • Alkylation: Reacts with alkyl halides to produce thioethers.

  • Carboxylic Acid Functionalization: Can be converted to esters, amides, or activated as an acyl chloride .

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

The compound’s stereochemistry and functional groups make it valuable in:

  • Peptide Mimetics: The pyrrolidine scaffold mimics proline residues, enabling design of protease-resistant peptides.

  • Small-Molecule Drugs: Sulfanyl groups enhance binding to metal ions or cysteine residues in biological targets.

Case Studies

  • Antiviral Agents: Similar Boc-protected pyrrolidines are intermediates in HIV protease inhibitors.

  • Anticancer Compounds: Thiol-containing heterocycles are explored for their redox-modulating properties.

PropertyValueSource
Molecular Weight247.31 g/mol
Purity≥97%
Storage Conditions-20°C (recommended)
SolubilityNot fully characterized

Suppliers recommend storage at -20°C to preserve stability, though solubility data remain limited .

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